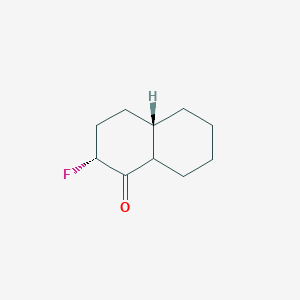
(2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4AS)-2-fluoro-octahydro-naphtalène-1(2H)-one est un composé organique fluoré qui appartient à la classe des octahydro-naphtalènes. Ce composé est caractérisé par la présence d’un atome de fluor en position 2 et d’un groupe cétone en position 1.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (2R,4AS)-2-fluoro-octahydro-naphtalène-1(2H)-one implique généralement la fluoration de l’octahydro-naphtalène-1(2H)-one. Une méthode courante est la fluoration électrophile utilisant des réactifs tels que le Selectfluor ou le N-fluoro-benzènesulfonimide (NFSI). La réaction est généralement effectuée dans un solvant organique tel que l’acétonitrile ou le dichlorométhane à température ambiante ou à des températures légèrement élevées.
Méthodes de production industrielle
En milieu industriel, la production de (2R,4AS)-2-fluoro-octahydro-naphtalène-1(2H)-one peut impliquer des réacteurs à écoulement continu pour assurer un mélange et un contrôle de température efficaces. L’utilisation d’agents fluorants dans un environnement contrôlé permet d’obtenir des rendements élevés et une pureté élevée du produit final. Le processus peut également inclure des étapes de purification telles que la distillation ou la recristallisation pour obtenir le composé souhaité.
Analyse Des Réactions Chimiques
Types de réactions
(2R,4AS)-2-fluoro-octahydro-naphtalène-1(2H)-one subit diverses réactions chimiques, notamment:
Oxydation: Le groupe cétone peut être oxydé davantage pour former des acides carboxyliques en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction: Le groupe cétone peut être réduit en alcool en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution: L’atome de fluor peut être substitué par d’autres nucléophiles tels que des amines ou des thiols dans des conditions appropriées.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu aqueux ou trioxyde de chrome dans l’acide acétique.
Réduction: Borohydrure de sodium dans le méthanol ou hydrure de lithium et d’aluminium dans l’éther.
Substitution: Amines ou thiols en présence d’une base comme l’hydrure de sodium ou le carbonate de potassium.
Principaux produits
Oxydation: Formation d’acides carboxyliques.
Réduction: Formation d’alcools.
Substitution: Formation de dérivés substitués avec des amines ou des thiols.
Applications de la recherche scientifique
(2R,4AS)-2-fluoro-octahydro-naphtalène-1(2H)-one a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme élément de base dans la synthèse de composés organiques fluorés plus complexes.
Biologie: Étudié pour ses interactions potentielles avec les molécules biologiques et ses effets sur les systèmes biologiques.
Médecine: Enquête sur son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de molécules ayant des propriétés pharmacocinétiques améliorées.
Industrie: Utilisé dans le développement de produits chimiques et de matériaux de spécialité ayant des propriétés uniques.
Applications De Recherche Scientifique
(2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
Le mécanisme d’action de (2R,4AS)-2-fluoro-octahydro-naphtalène-1(2H)-one implique son interaction avec des cibles moléculaires spécifiques. L’atome de fluor peut influencer les propriétés électroniques du composé, affectant son affinité de liaison aux enzymes ou aux récepteurs. Le groupe cétone peut participer aux liaisons hydrogène et à d’autres interactions, contribuant à l’activité globale du composé. Les voies et les cibles exactes dépendent de l’application et du contexte spécifiques dans lesquels le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2S)-3-[2-[(1S,2R,4aS,5R,6R,8aR)-5,6-dihydroxy-1,2,4a,5-tétraméthyl-3,4,6,7,8,8a-hexahydro-2H-naphtalène-1-yl]éthyl]-2-hydroxy-2H-furan-5-one .
- N-[(2R,4R,4aS,8aR)-2-[4-(2-hydroxyéthoxy)phényl]-octahydro-2H-1-benzopyran-4-yl]acétamide .
- (2R,4aS,8aR)-2-éthoxy-8-méthyl-3,4,4a,8a-tétrahydro-2H-1-benzopyran .
Unicité
(2R,4AS)-2-fluoro-octahydro-naphtalène-1(2H)-one est unique en raison de la présence d’un atome de fluor, qui confère des propriétés électroniques et stériques distinctes par rapport à ses homologues non fluorés. Cette fluoration peut améliorer la stabilité du composé, sa lipophilie et son affinité de liaison aux cibles biologiques, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C10H15FO |
|---|---|
Poids moléculaire |
170.22 g/mol |
Nom IUPAC |
(2R,4aS)-2-fluoro-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H15FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h7-9H,1-6H2/t7-,8?,9+/m0/s1 |
Clé InChI |
UFHRRIIUXVVBMU-UBGVJBJISA-N |
SMILES isomérique |
C1CCC2[C@@H](C1)CC[C@H](C2=O)F |
SMILES canonique |
C1CCC2C(C1)CCC(C2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11915477.png)


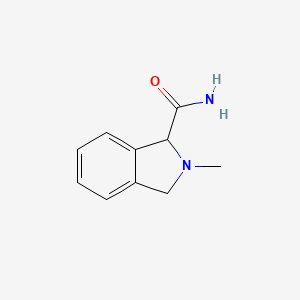
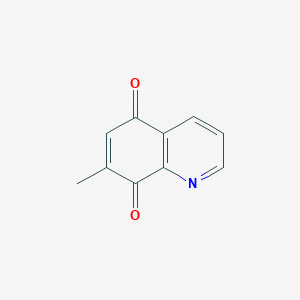

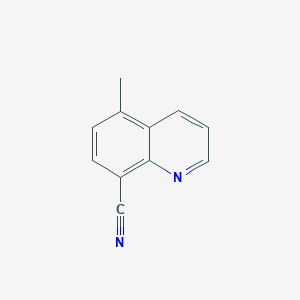
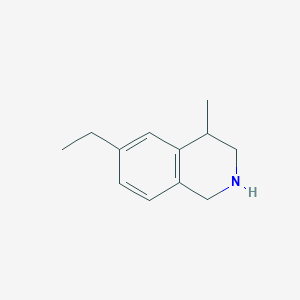
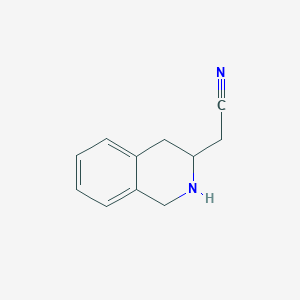
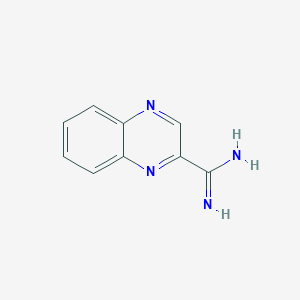
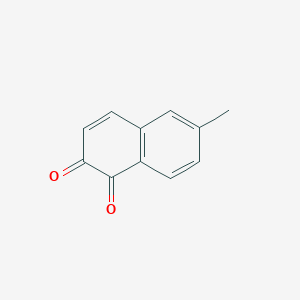
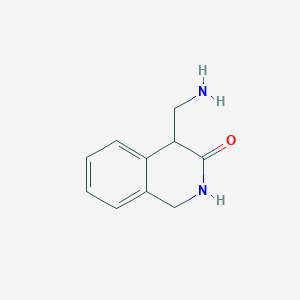
![(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11915544.png)
